(2-Chloro-4-formylphenoxy)acetic acid
Description
Contextualization within Halogenated Phenoxyacetic Acids
(2-Chloro-4-formylphenoxy)acetic acid belongs to the broader class of halogenated phenoxyacetic acids. This family of compounds is structurally derived from phenoxyacetic acid, which is an O-phenyl derivative of glycolic acid. libretexts.org The parent compound, phenoxyacetic acid, was first prepared in 1880. chemmethod.com
The development of halogenated derivatives, particularly chlorinated phenoxyacetic acids, marked a significant advancement in the field, especially in agricultural chemistry. journalagent.com These compounds were developed in the 1940s as synthetic analogues of auxin, a natural plant growth regulator. journalagent.com The most well-known examples, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), became widely used as herbicides. orgsyn.orgmsu.edu The presence and position of chlorine atoms on the benzene (B151609) ring are crucial for their biological activity and chemical properties. orgsyn.org this compound shares this core halogenated phenoxyacetic acid structure, but its additional formyl group distinguishes it, gearing it more towards use as a synthetic intermediate rather than a direct agrochemical.
Significance as a Multifunctional Organic Synthon
The primary value of this compound in chemical research lies in its role as a multifunctional organic synthon, or a building block for organic synthesis. The molecule possesses three distinct functional groups, each offering a handle for specific chemical transformations:
Carboxylic Acid Group (-COOH): This acidic group can undergo reactions typical of carboxylic acids, such as esterification, conversion to acid chlorides, or formation of amides. researchgate.net This allows for the attachment of various other molecular fragments.
Aldehyde/Formyl Group (-CHO): The aldehyde group is a key site for nucleophilic addition and condensation reactions. It can be reacted with amines to form Schiff bases (imines), used in Wittig-type reactions to form alkenes, or oxidized to a carboxylic acid/reduced to an alcohol, providing a wide range of synthetic possibilities.
Chloro Group (-Cl): The chlorine atom attached to the aromatic ring influences the electronic properties of the molecule and can be a site for nucleophilic aromatic substitution under specific conditions, although it is generally less reactive than the other two groups.
This trifunctional nature allows chemists to perform sequential and selective reactions to construct complex target molecules. Research has demonstrated its use as a starting material for the synthesis of various compounds, including novel heterocyclic structures. For instance, it has been used to prepare (Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid, an intermediate used in hetero-Diels–Alder reactions to build complex thiopyrano[2,3-d]thiazole systems. Another related compound, 2-(4-formyl-2-methoxyphenoxy)acetic acid, is used to generate a ketene (B1206846) in situ for the synthesis of polyfunctionalized β-lactams. masterorganicchemistry.com These applications highlight the compound's utility in creating diverse molecular architectures.
Historical Perspective of Analogous Compound Studies
The study of this compound is built upon a long history of research into its structural analogues. The scientific exploration of phenoxyacetic acids began in the late 19th and early 20th centuries. solubilityofthings.com Initial work focused on their synthesis and basic chemical properties. A significant surge in interest occurred in the 1940s with the discovery of the potent plant-growth regulating activities of chlorinated derivatives like 2,4-D. journalagent.com This led to extensive research into structure-activity relationships, examining how different substituents on the phenyl ring affect biological function.
Parallel research into other analogous structures, such as phenylacetic acid (PAA), also provides historical context. PAA, another auxin-like compound, was prominently studied in the 1980s for its bioactivity. While research on many of these simpler analogues focused on their biological effects, the study of more functionalized derivatives like this compound and o-formylphenoxyacetic acid represents a shift towards their application in synthetic chemistry. orgsyn.org The latter, for instance, has been a known precursor in the synthesis of benzofuran (B130515). The historical development from simple, biologically active molecules to complex, multifunctional synthons illustrates the evolution of chemical research and the expanding utility of the phenoxyacetic acid scaffold.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-4-formylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-7-3-6(4-11)1-2-8(7)14-5-9(12)13/h1-4H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHXJZFYAKPTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358269 | |
| Record name | (2-chloro-4-formylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52268-20-9 | |
| Record name | (2-chloro-4-formylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloro-4-formylphenoxy)acetic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Chloro 4 Formylphenoxy Acetic Acid and Its Derivatives
Direct Synthesis Strategies
Direct synthesis strategies are among the most efficient methods for preparing (2-Chloro-4-formylphenoxy)acetic acid. These routes typically begin with a phenol (B47542) that already contains the required chloro and formyl substituents, namely 3-chloro-4-hydroxybenzaldehyde (B1581250). The core of these methods is the formation of the ether linkage, a reaction commonly known as the Williamson ether synthesis. byjus.comwikipedia.org
Esterification and Hydrolysis Pathways
A common and effective two-step pathway involves the initial formation of an ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid. This approach offers good control and often results in high yields.
This method is a variation of the Williamson ether synthesis, where a phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com In this specific pathway, the starting phenol, 3-chloro-4-hydroxybenzaldehyde, is first deprotonated using a suitable base to form the more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl chloroacetate (B1199739), such as methyl chloroacetate or ethyl chloroacetate, via a bimolecular nucleophilic substitution (SN2) reaction to form the corresponding ester intermediate.
The reaction is typically carried out in a polar aportic solvent, and common bases include potassium carbonate or sodium hydride. The presence of iodide salts, such as potassium iodide (KI), can catalyze the reaction, leading to significantly higher yields.
General Reaction Scheme:
Phenol + Alkyl Chloroacetate → Aryloxyacetic Acid Ester + Salt
The ester intermediate synthesized in the previous step is converted to the final carboxylic acid through hydrolysis. While this can be catalyzed by either acid or base, base-catalyzed hydrolysis, also known as saponification, is generally preferred because it is an irreversible process that goes to completion. nih.gov
The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield a carboxylate salt and an alcohol. The reaction mixture is subsequently acidified with a strong mineral acid, like hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the final this compound product. google.com
General Reaction Scheme:
Aryloxyacetic Acid Ester + Base → Carboxylate Salt + Alcohol
Carboxylate Salt + Acid → this compound
Alternative Aryloxyacetic Acid Formation Routes
Besides the two-step esterification-hydrolysis pathway, several alternative routes exist for the direct formation of aryloxyacetic acids.
One-Pot Synthesis with Chloroacetic Acid: A widely used and efficient method involves the direct reaction of a phenol with chloroacetic acid in the presence of a strong base like sodium hydroxide. gordon.edujocpr.commiracosta.edu This one-pot procedure combines the ether synthesis and salt formation steps. The phenol is dissolved in an aqueous NaOH solution to form the sodium phenoxide, to which chloroacetic acid is added. The mixture is heated, often in a water bath, to drive the reaction. Subsequent acidification yields the desired aryloxyacetic acid. jocpr.com This method avoids the isolation of the ester intermediate.
Microwave-Assisted Synthesis: To enhance reaction rates and improve yields, microwave irradiation has been successfully applied to the synthesis of aryloxyacetic acids. This technology can dramatically shorten reaction times from hours to minutes. In a typical microwave-assisted procedure, the phenol, an alkyl chloroacetate, a base (e.g., K₂CO₃), and a phase-transfer catalyst are irradiated in a commercial microwave oven, followed by hydrolysis and acidification.
Below is a table comparing conventional and microwave-assisted synthesis for a representative aryloxyacetic acid.
Phase-Transfer Catalysis: In reactions involving reactants in different phases (e.g., an aqueous phenoxide solution and an organic alkyl halide), a phase-transfer catalyst (PTC) can be employed. The PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, accelerating the reaction. unishivaji.ac.in
Targeted Functional Group Transformations during Synthesis
Formyl Group Manipulation in Precursors
The introduction of a formyl group (–CHO) onto an aromatic ring is known as formylation. This strategy could theoretically be applied to a precursor like (2-chlorophenoxy)acetic acid to synthesize the target molecule.
Formylation of an Aryloxyacetic Acid Precursor: Starting with 2-chlorophenol, one could first synthesize (2-chlorophenoxy)acetic acid. nih.gov Subsequently, a formylation reaction could be performed. The ether group (–OCH₂COOH) is an activating, ortho-para directing group. Therefore, electrophilic aromatic substitution reactions, such as formylation, would be directed to the positions ortho and para to the ether linkage. Standard formylation methods include the Vilsmeier-Haack reaction (using DMF and POCl₃) or the Duff reaction. Successful formylation at the para-position would yield the desired this compound.
Chlorination of a Formyl Precursor: Another theoretical route involves the chlorination of a formyl-substituted precursor. For example, one could start with (4-formylphenoxy)acetic acid and introduce a chlorine atom. A related industrial process involves the catalytic chlorination of 2-methylphenoxyacetic acid to produce the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA), demonstrating the feasibility of chlorinating a pre-formed phenoxyacetic acid ring system. google.comgoogle.com
However, for the specific synthesis of this compound, the most direct and common approach remains the use of 3-chloro-4-hydroxybenzaldehyde as the starting material, as it avoids potential issues with regioselectivity and the harsh conditions of some aromatic substitution reactions. guidechem.com
Carboxylic Acid Group Formation and Derivatization
The carboxylic acid group (–COOH) is a defining feature of this compound, and its chemical behavior is characteristic of this functional class. msu.edu While the initial formation of the phenoxyacetic acid structure is typically achieved via the Williamson ether synthesis, involving the reaction of 2-chloro-4-formylphenol with a chloroacetate, this section focuses on the subsequent transformations of the carboxylic acid group itself. The derivatization of this group is a crucial step for modifying the compound's physical and chemical properties, as well as for preparing it for specific analytical or synthetic purposes. colostate.eduresearchgate.net
The primary routes for derivatizing the carboxylic acid involve nucleophilic acyl substitution, where the hydroxyl (–OH) portion of the carboxyl group is replaced by another nucleophile. libretexts.org However, because the hydroxyl group is a poor leaving group, direct substitution is often difficult. libretexts.org Consequently, the carboxylic acid is typically activated to enhance its reactivity. libretexts.orglibretexts.org
Esterification
One of the most common derivatization reactions for carboxylic acids is esterification, the conversion into esters. libretexts.org The Fischer esterification method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orglibretexts.org The reaction is reversible, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent, and water is removed as it is formed. msu.edu
For this compound, this reaction would yield the corresponding ester derivative. For example, reaction with methanol (B129727) would produce methyl (2-chloro-4-formylphenoxy)acetate.
Conversion to Acid Chlorides
To create more reactive intermediates for synthesis, carboxylic acids are frequently converted into acid chlorides. savemyexams.com Acid chlorides are highly reactive acylating agents and can be readily transformed into other derivatives like esters, amides, and anhydrides. libretexts.orgpressbooks.pub A standard laboratory reagent for this conversion is thionyl chloride (SOCl₂). libretexts.orglibretexts.org The reaction with thionyl chloride effectively replaces the –OH group with a chlorine atom, converting it into a much better leaving group. libretexts.orglibretexts.org Other reagents like phosphorus(V) chloride (PCl₅) can also be used. savemyexams.com
The reaction of this compound with thionyl chloride would yield (2-Chloro-4-formylphenoxy)acetyl chloride.
Amide Formation
The carboxylic acid group can also be converted into an amide. The direct reaction of a carboxylic acid with an amine is challenging because the basic amine tends to deprotonate the acidic carboxylic acid, forming a stable and unreactive ammonium carboxylate salt. libretexts.org However, by heating this salt to temperatures above 100°C, water can be eliminated to form the amide. libretexts.org
A more efficient method for amide formation at lower temperatures involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org In this process, the carboxylic acid adds to the DCC molecule, forming a highly reactive intermediate that is then readily attacked by the amine to form the amide. libretexts.orglibretexts.org This allows for the synthesis of primary, secondary, or tertiary amides by reacting the carboxylic acid with ammonia (B1221849), a primary amine, or a secondary amine, respectively. pressbooks.pub
For instance, reacting this compound with a primary amine like ethylamine (B1201723) in the presence of DCC would produce N-ethyl-2-(2-chloro-4-formylphenoxy)acetamide.
The following table summarizes the primary derivatization reactions for the carboxylic acid group of this compound.
Table 1: Derivatization Reactions of this compound
| Derivative Class | Reagent(s) | Product Example |
|---|---|---|
| Ester | Methanol (CH₃OH), H₂SO₄ (catalyst) | Methyl (2-chloro-4-formylphenoxy)acetate |
| Acid Chloride | Thionyl chloride (SOCl₂) | (2-Chloro-4-formylphenoxy)acetyl chloride |
These derivatization strategies are fundamental in the synthetic manipulation of this compound, enabling the creation of a wide array of new molecules with tailored properties.
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4 Formylphenoxy Acetic Acid
Reactions Involving the Formyl Moiety
The aldehyde group in (2-Chloro-4-formylphenoxy)acetic acid is a primary site for nucleophilic addition and condensation reactions, providing a gateway to a wide array of molecular structures.
Condensation Reactions
Condensation reactions involving the formyl group are fundamental to the derivatization of this compound. These reactions typically involve the initial nucleophilic attack on the carbonyl carbon, followed by the elimination of a water molecule.
Schiff Base (Azomethine) Formation with Amines
The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as azomethines. This condensation reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine functional group (-C=N-). The general scheme for this reaction is the condensation of an aldehyde with an amine to form an imine and water.
A variety of aromatic and aliphatic amines can be employed in this synthesis, leading to a diverse library of Schiff base derivatives. The reaction conditions often involve refluxing the reactants in a suitable solvent, such as ethanol (B145695) or benzene (B151609), sometimes with the use of molecular sieves to remove the water formed during the reaction and drive the equilibrium towards the product. nih.govnih.gov For instance, reacting 2-formylphenoxyacetic acid with various aromatic amines in ethanol or benzene has been shown to produce good yields of the corresponding azomethine derivatives. nih.govresearchgate.net The use of a catalytic amount of acetic acid is also common to facilitate the reaction. advancechemjournal.com
Below is a table summarizing representative Schiff base formations with this compound:
| Amine Reactant | Resulting Schiff Base (Azomethine) | Typical Reaction Conditions |
| Aniline | 2-(2-Chloro-4-((phenylimino)methyl)phenoxy)acetic acid | Ethanol, reflux |
| 4-Methylaniline | 2-(2-Chloro-4-(((4-methylphenyl)imino)methyl)phenoxy)acetic acid | Ethanol, room temperature to reflux |
| 4-Methoxyaniline | 2-(2-Chloro-4-(((4-methoxyphenyl)imino)methyl)phenoxy)acetic acid | Methanol (B129727), acetic acid catalyst, room temperature |
| 2,3-Dichloroaniline | 2-(2-Chloro-4-(((2,3-dichlorophenyl)imino)methyl)phenoxy)acetic acid | Benzene, reflux |
Chalcone (B49325) Formation with Ketones
Chalcones, or α,β-unsaturated ketones, are synthesized through the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic aldehyde and a ketone. wikipedia.orgwikipedia.org In this reaction, this compound serves as the aromatic aldehyde component. The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct readily dehydrates to form the stable, conjugated chalcone structure.
Commonly used ketones in this reaction include acetophenone (B1666503) and its substituted derivatives. The reaction is typically carried out in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent.
The following table illustrates the formation of chalcones from this compound and various ketones:
| Ketone Reactant | Resulting Chalcone | Typical Reaction Conditions |
| Acetophenone | 2-(2-Chloro-4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetic acid | Ethanol, aqueous NaOH, stirring at room temperature |
| 4'-Methylacetophenone | 2-(2-Chloro-4-(3-(4-methylphenyl)-3-oxoprop-1-en-1-yl)phenoxy)acetic acid | Ethanol, aqueous KOH, stirring at room temperature |
| 4'-Chloroacetophenone | 2-(2-Chloro-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenoxy)acetic acid | Ethanol, aqueous NaOH, stirring at room temperature |
| 4'-Methoxyacetophenone | 2-(2-Chloro-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)phenoxy)acetic acid | Ethanol, aqueous KOH, stirring at room temperature |
Reaction with Hydrazides to Form Hydrazones
The condensation of this compound with hydrazides (R-CO-NH-NH2) yields hydrazones. This reaction is analogous to Schiff base formation and proceeds through a similar mechanism involving nucleophilic attack of the terminal nitrogen of the hydrazide on the aldehyde's carbonyl carbon, followed by dehydration. jocpr.commdpi.com
This reaction is often carried out in a protic solvent like ethanol, and it can be catalyzed by a few drops of glacial acetic acid to facilitate the dehydration step. jocpr.com A wide range of hydrazides can be used, leading to hydrazones with diverse functionalities.
A summary of hydrazone formation reactions is presented in the table below:
| Hydrazide Reactant | Resulting Hydrazone | Typical Reaction Conditions |
| Isonicotinohydrazide | 2-(2-Chloro-4-((2-isonicotinoylhydrazono)methyl)phenoxy)acetic acid | Ethanol, catalytic acetic acid, reflux |
| Benzohydrazide | 2-(2-Chloro-4-((2-benzoylhydrazono)methyl)phenoxy)acetic acid | Ethanol, reflux |
| 4-Hydroxybenzohydrazide | 2-(2-Chloro-4-((2-(4-hydroxybenzoyl)hydrazono)methyl)phenoxy)acetic acid | Methanol, catalytic acetic acid, reflux |
| Semicarbazide | 2-((2-(2-Chloro-4-(carboxymethoxy)benzylidene)hydrazine-1-carboxamide | Ethanol, reflux |
Oxidation Pathways to Carboxylic Acids
The formyl group of this compound can be readily oxidized to a carboxylic acid group, yielding 2-(2-chloro-4-carboxyphenoxy)acetic acid. This transformation is a common reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.
Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4, often generated in situ from sodium or potassium dichromate and sulfuric acid), and milder reagents like silver oxide (Ag2O) in the Tollens' test. For laboratory-scale synthesis, reagents like pyridinium (B92312) chlorochromate (PCC) can also be employed under specific conditions.
The general transformation is as follows:
The following table lists some common oxidizing agents and the expected product:
| Oxidizing Agent | Product | Typical Reaction Conditions |
| Potassium Permanganate (KMnO4) | 2-(2-Chloro-4-carboxyphenoxy)acetic acid | Aqueous base, followed by acidification |
| Chromic Acid (H2CrO4) | 2-(2-Chloro-4-carboxyphenoxy)acetic acid | Acetone, sulfuric acid (Jones oxidation) |
| Silver Oxide (Ag2O) | 2-(2-Chloro-4-carboxyphenoxy)acetic acid | Aqueous ammonia (B1221849) (Tollens' reagent) |
Reduction Pathways to Hydroxyl Groups
The formyl group of this compound can be reduced to a primary alcohol (hydroxyl group), affording 2-(2-chloro-4-(hydroxymethyl)phenoxy)acetic acid. This reduction can be accomplished using various reducing agents, with the choice often depending on the desired selectivity and reaction scale.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol or ethanol, and is generally preferred for its ease of handling. iwu.edu Lithium aluminum hydride is a much stronger reducing agent and will also reduce the carboxylic acid group if not used under carefully controlled conditions. Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) can also be employed for this reduction. nih.gov
The general reaction is:
Below is a table of common reducing agents for this transformation:
| Reducing Agent | Product | Typical Reaction Conditions |
| Sodium Borohydride (NaBH4) | 2-(2-Chloro-4-(hydroxymethyl)phenoxy)acetic acid | Methanol or ethanol, room temperature |
| Lithium Aluminum Hydride (LiAlH4) | 2-(2-Chloro-4-(hydroxymethyl)phenoxy)acetic acid | Anhydrous ether or THF, followed by aqueous workup |
| Hydrogen (H2) with Pd/C catalyst | 2-(2-Chloro-4-(hydroxymethyl)phenoxy)acetic acid | Ethanol or ethyl acetate, under H2 pressure |
Nucleophilic Addition Reactions
The aldehyde functional group in this compound is a primary site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic and readily reacts with various nucleophiles.
One of the most significant reactions of the aldehyde moiety is the Knoevenagel condensation . wikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.net This reaction involves the nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by a dehydration reaction. wikipedia.org The product is typically an α,β-unsaturated compound. wikipedia.org For this compound, this reaction provides a pathway to extend the carbon chain and introduce new functional groups. The general mechanism involves the deprotonation of the active methylene (B1212753) compound by a weak base to form a carbanion, which then acts as the nucleophile. wikipedia.org
Another important nucleophilic addition reaction is the Wittig reaction , which converts the aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgsciepub.com This reaction utilizes a phosphonium (B103445) ylide, also known as a Wittig reagent, which is prepared from a phosphonium salt and a strong base. libretexts.org The ylide attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. libretexts.org This four-membered ring intermediate subsequently decomposes to yield the alkene and a stable triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org
Below is a table summarizing these nucleophilic addition reactions:
| Reaction Name | Reagents | Product Type |
| Knoevenagel Condensation | Active methylene compound, weak base | α,β-unsaturated compound |
| Wittig Reaction | Phosphonium ylide | Alkene |
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group of this compound is another key site for chemical modification, allowing for the formation of various derivatives such as esters and amides.
Esterification of the carboxylic acid can be readily achieved through the Fischer esterification method. athabascau.camasterorganicchemistry.comlibretexts.orgchemguide.co.ukmasterorganicchemistry.compatsnap.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. athabascau.cachemguide.co.ukpatsnap.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. athabascau.camasterorganicchemistry.comlibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.compatsnap.comlibretexts.org
The following table outlines the key aspects of Fischer esterification:
| Parameter | Description |
| Reactants | Carboxylic acid, Alcohol |
| Catalyst | Strong acid (e.g., H₂SO₄, HCl) |
| Conditions | Heating |
| Driving the Equilibrium | Excess alcohol or removal of water |
The carboxylic acid can also be converted into amides, which are important functional groups in many biologically active molecules. The direct reaction of a carboxylic acid with an amine is generally difficult because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. libretexts.org However, amides can be formed by heating the ammonium (B1175870) carboxylate salt to high temperatures to drive off water. libretexts.orglibretexts.org
A more common and milder approach for amide synthesis involves the use of coupling reagents or the conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride. libretexts.orgorganic-chemistry.org Acid chlorides can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acid chloride is highly electrophilic and readily reacts with amines to form amides. Various condensing agents, such as carbodiimides (e.g., DCC, EDCI) and uronium salts (e.g., HATU, HBTU), can also facilitate the direct coupling of carboxylic acids and amines under mild conditions. organic-chemistry.org
Reactions Involving the Phenoxy Ring System
The aromatic ring in this compound is susceptible to electrophilic aromatic substitution reactions, although the existing substituents influence the position and rate of these reactions.
Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgHalogenation , such as chlorination or bromination, is usually performed with the elemental halogen in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. masterorganicchemistry.com The catalyst polarizes the halogen molecule, making it more electrophilic. masterorganicchemistry.com The regioselectivity of these reactions on the this compound ring system will be determined by the interplay of the electronic and steric effects of the existing substituents.
Complex Cyclization and Heteroannulation Reactions
The presence of multiple reactive functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through cyclization and heteroannulation reactions. chemmethod.comresearchgate.netamazonaws.com These reactions often involve the intramolecular or intermolecular reaction of the aldehyde and carboxylic acid functionalities, or their derivatives, with other reagents to form new ring systems.
For instance, the aldehyde group can react with compounds containing two nucleophilic sites, such as hydrazines, hydroxylamines, or ureas, to form pyrazolines, oxazoles, or pyrimidines, respectively. researchgate.net Similarly, the carboxylic acid moiety can be activated and then undergo intramolecular cyclization or react with external binucleophiles. The combination of the aldehyde and a suitably positioned nucleophile on a side chain (derived from the carboxylic acid) can lead to the formation of fused heterocyclic systems. The specific heterocyclic product formed will depend on the reagents and reaction conditions employed.
Intramolecular Cyclization Pathways (e.g., Benzofuran (B130515) Formation from Analogs)
Intramolecular cyclization of phenoxyacetic acid derivatives is a key strategy for the synthesis of oxygen-containing heterocyclic scaffolds, most notably benzofurans and their derivatives. In the case of this compound, such a reaction would involve the carboxylic acid side chain reacting with the substituted benzene ring.
The most common mechanism for this type of transformation is an intramolecular Friedel-Crafts acylation. This process is typically promoted by strong acids, such as polyphosphoric acid (PPA) or Eaton's reagent, which act as both catalyst and solvent. The reaction proceeds through the formation of an acylium ion from the carboxylic acid, which then acts as an electrophile. This electrophile attacks the electron-rich aromatic ring to form a new carbon-carbon bond, leading to a cyclic ketone intermediate. Subsequent tautomerization or other transformations can yield the final benzofuran-type product.
However, the substitution pattern on the aromatic ring of this compound presents significant electronic challenges to this pathway. Both the chloro and formyl groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. The cyclization would most likely occur at the position ortho to the ether linkage (C-6 position). The deactivating effect of the substituents would necessitate harsh reaction conditions to drive the cyclization forward.
Table 1: Examples of Reaction Conditions for Benzofuran Synthesis from Analogs
| Starting Material | Catalyst/Reagent | Product Type | Reference |
| 2,4-Diyn-1-ols and dicarbonyl compounds | Boron trifluoride etherate | Substituted benzofurans | nih.gov |
| Polyphenols and diethylketomalonate | Acetic Acid | 3,3-disubstituted-3H-benzofuran-2-ones | nih.gov |
| o-Alkynylphenyl acetals | Platinum Catalyst | 3-(α-alkoxyalkyl)benzofurans | organic-chemistry.org |
| 1-Allyl-2-allyloxybenzenes | Ruthenium Catalyst | Substituted benzofurans | organic-chemistry.org |
| Phenols and furans | Aluminum Chloride (AlCl₃) | Benzo[b]furans | researchgate.net |
Hetero-Diels-Alder Reactions utilizing the Formyl Group
The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.org A variation of this reaction, the Hetero-Diels-Alder reaction, involves a heteroatom in either the diene or the dienophile. wikipedia.orguzh.ch The formyl group of this compound can participate as a heterodienophile, where the carbon-oxygen double bond (C=O) is the 2π electron component. This specific variant is often referred to as an oxo-Diels-Alder reaction and typically yields dihydropyran rings. wikipedia.org
In this [4+2] cycloaddition, the aldehyde reacts with a conjugated diene. The reactivity of the aldehyde as a dienophile is crucial for the success of the reaction. Typically, electron-withdrawing groups attached to the carbonyl carbon enhance its dienophilic character by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). In this compound, the chlorinated aromatic ring acts as an electron-withdrawing substituent, which should activate the formyl group for Hetero-Diels-Alder reactions.
Lewis acids are frequently used as catalysts to dramatically accelerate oxo-Diels-Alder reactions. illinois.edu The Lewis acid coordinates to the carbonyl oxygen, further polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. illinois.edumasterorganicchemistry.com This catalytic activation lowers the activation energy of the cycloaddition. illinois.edu A variety of chiral Lewis acids have been developed to achieve high enantioselectivity in these reactions, making it a valuable method for constructing optically active heterocycles. illinois.eduorganic-chemistry.org
The reaction of this compound with an electron-rich diene, such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), in the presence of a Lewis acid catalyst (e.g., ZnCl₂, Eu(fod)₃), would be expected to produce a substituted dihydropyranone derivative. The regioselectivity and stereoselectivity of the reaction would be influenced by the specific diene, catalyst, and reaction conditions employed. organic-chemistry.org
Table 2: Illustrative Examples of Oxo-Hetero-Diels-Alder Reactions with Aldehydes
| Aldehyde (Dienophile) | Diene | Catalyst/Conditions | Product Type | Reference |
| Aromatic Aldehydes | Danishefsky's Diene | Chiral Zinc Catalyst / Diimine Activator, -20°C | 2,3-Dihydro-4H-pyran-4-one derivatives | organic-chemistry.org |
| Unactivated Aldehydes | 1-Amino-3-siloxy-1,3-butadiene | Axially Chiral Diols (BAMOL family) | Dihydropyridinone derivatives | organic-chemistry.org |
| Glyoxylate | Danishefsky's Diene | Chiral Lanthanide Complexes, -20 to -78°C | Dihydropyranone derivatives | organic-chemistry.org |
| Benzaldehyde | Activated Diene (e.g., 6) | Zirconium(IV)-BINOL complex | trans- or cis-Dihydropyran adducts | illinois.edu |
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within the molecule. For (2-Chloro-4-formylphenoxy)acetic acid, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) protons of the acetic acid moiety, the aldehyde proton, and the acidic proton of the carboxyl group. The aromatic region would show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The chemical shifts and coupling constants of these protons are influenced by the electronic effects of the chloro, formyl, and ether substituents.
| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |
| Aromatic (Ar-H) | 6.8 - 8.0 | Multiplet |
| Methylene (-OCH₂-) | 4.5 - 5.0 | Singlet |
Note: This table represents expected values based on typical chemical shifts for similar functional groups and structures.
Carbon-13 (¹³C) NMR spectroscopy details the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Key expected signals include those for the carbonyl carbons of the carboxylic acid and the aldehyde, the aromatic carbons (with variations in chemical shifts due to the substituents), and the methylene carbon of the acetic acid group. The specific positions of the signals provide conclusive evidence for the arrangement of functional groups on the phenoxyacetic acid scaffold. For instance, the signal for the aldehyde carbon is characteristically found in the downfield region of the spectrum. nih.gov
| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |
| Aldehyde Carbonyl (C=O) | 185 - 200 |
| Carboxylic Acid Carbonyl (C=O) | 170 - 185 |
| Aromatic (C-Cl) | 125 - 140 |
| Aromatic (C-O) | 150 - 165 |
| Aromatic (C-H & C-CHO) | 110 - 140 |
| Methylene (-OCH₂-) | 60 - 70 |
Note: This table represents expected values based on typical chemical shifts for similar functional groups and structures.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for predicting the geometric and electronic properties of molecules. For phenoxyacetic acid derivatives, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine optimized molecular structures, vibrational frequencies, and other key parameters. orientjchem.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a widely used method for studying phenoxyacetic acid herbicides due to its balance of computational cost and accuracy. nih.gov DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are applied to optimize the molecular geometry of these compounds. orientjchem.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.
For instance, studies on related substituted phenoxyacetic acids have used DFT to predict their structural parameters. The results from these calculations are often compared with experimental data from X-ray diffraction to validate the theoretical model. orientjchem.org Furthermore, DFT is used to compute vibrational frequencies, which aids in the interpretation of experimental infrared (IR) and Raman spectra. orientjchem.org The electronic properties derived from DFT, such as molecular electrostatic potential maps, help in identifying the regions of a molecule that are susceptible to electrophilic or nucleophilic attack.
Table 1: Comparison of Calculated Bond Lengths (Å) for p-chlorophenoxyacetic acid using different methods
| Bond | HF/6-311++g(d,p) | B3LYP/6-311++g(d,p) |
|---|---|---|
| C1-C2 | 1.382 | 1.396 |
| C2-C3 | 1.391 | 1.397 |
| C-Cl | 1.731 | 1.758 |
| O-C(ring) | 1.365 | 1.378 |
| C=O | 1.185 | 1.205 |
Data derived from studies on structurally similar compounds. orientjchem.org
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is an ab initio quantum chemistry method that provides a foundational understanding of the electronic structure of molecules. nih.gov While generally considered less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations are still valuable for providing a qualitative picture of molecular orbitals and electronic properties. nih.gov
In the study of phenoxyacetic acid derivatives, HF methods, often used with the same basis sets as DFT (e.g., 6-311++G(d,p)), have been employed for geometry optimization and frequency calculations. orientjchem.org Comparing the results of HF and DFT calculations can offer insights into the effects of electron correlation on the molecular properties. For example, bond lengths calculated by HF are typically shorter than those predicted by DFT and experimental values, a known systematic error of the HF approximation. orientjchem.org Despite its limitations, the HF method remains a useful tool, particularly as a starting point for more advanced, correlated calculations. orientjchem.orgnih.gov
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. Analyses based on MO theory, such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) interpretations, are critical for elucidating the chemical behavior of compounds like (2-Chloro-4-formylphenoxy)acetic acid.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
For phenoxyacetic acid derivatives, the energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are crucial descriptors of chemical reactivity and stability. nih.govajpchem.org A small energy gap typically indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org Computational studies on various chlorinated phenoxyacetic acids have shown how substituents on the phenyl ring influence the HOMO and LUMO energy levels, thereby affecting their biological activity. nih.gov This analysis is vital for understanding the mechanisms of action for herbicides and for designing new compounds with desired reactivity. pku.edu.cn
Table 2: Calculated Frontier Molecular Orbital Energies (eV) for Selected Phenoxyacetic Acid Herbicides
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |
|---|---|---|---|
| Phenoxyacetic acid | -9.05 | -0.61 | 8.44 |
| 4-CPA (4-chlorophenoxyacetic acid) | -9.23 | -1.02 | 8.21 |
| 2,4-D (2,4-dichlorophenoxyacetic acid) | -9.47 | -1.33 | 8.14 |
| MCPA ((4-chloro-2-methylphenoxy)acetic acid) | -9.08 | -0.89 | 8.19 |
Data derived from studies on related phenoxyacetic acids. nih.gov
Natural Bond Orbital (NBO) Interpretations
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule, providing a chemically intuitive picture of the Lewis structure. wikipedia.orgaiu.edu NBO analysis partitions the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Scaffolds
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in computational chemistry used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For phenoxyacetic acid derivatives, which are widely used as herbicides, QSAR models are developed to predict their herbicidal efficacy and potential toxicity. mdpi.combeilstein-journals.org
These models are built by calculating a variety of molecular descriptors for each compound in a training set and then using statistical methods to find the best correlation with the experimentally measured biological activity. Key molecular descriptors often used in QSAR studies of phenoxyacetic acids include lipophilicity (log P), polarizability, topological polar surface area (TPSA), and quantum chemical parameters like HOMO-LUMO energies and dipole moments. mdpi.com
A study on a series of phenoxyacetic acid congeners found that properties like lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors were determinant factors for their biological efficacy. mdpi.com By identifying which properties are most influential, QSAR models can guide the design of new, more effective, and potentially safer herbicides by prioritizing candidates with optimal descriptor values for synthesis and testing. mdpi.com
Table 3: Key Molecular Descriptors Used in QSAR Studies of Phenoxyacetic Acids
| Descriptor | Description | Relevance to Biological Activity |
|---|---|---|
| Log P | Octanol-water partition coefficient | Measures lipophilicity, influencing membrane permeability. |
| TPSA | Topological Polar Surface Area | Relates to hydrogen bonding potential and transport properties. |
| α (Polarizability) | A measure of how easily the electron cloud is distorted. | Influences non-covalent interactions with biological targets. |
| MW | Molecular Weight | Affects diffusion and transport to the site of action. |
| H-bond Acceptors/Donors | Number of hydrogen bond acceptors/donors | Crucial for interactions with biological receptors. |
Information sourced from QSAR investigations on phenoxyacetic acid derivatives. mdpi.com
Crystallography and Solid State Structural Studies
Single Crystal X-ray Diffraction Analysis (for related compounds)
| Compound | Formula | Crystal System | Space Group | Reference |
| (2-Methylphenoxy)acetic acid | C9H10O3 | Not specified | Not specified | researchgate.netresearchgate.net |
Molecular Conformation and Geometry within Crystal Lattices
The molecular conformation and geometry of phenoxyacetic acid derivatives in the solid state are influenced by the spatial arrangement of the substituent groups on the phenyl ring and the flexibility of the oxyacetic acid side chain. In the case of (2-Methylphenoxy)acetic acid, the atomic arrangement reveals a specific conformation of the molecule within the crystal lattice. researchgate.net
The presence of a substituent at the ortho position, such as the chloro group in (2-Chloro-4-formylphenoxy)acetic acid, is expected to have a significant impact on the conformation due to steric hindrance, potentially leading to a twisted arrangement between the phenoxy and acetic acid components.
| Parameter | Description | Significance in Phenoxyacetic Acids |
| Bond Lengths | The distances between bonded atoms. | Provides insight into the nature of the chemical bonds (e.g., C-C, C-O, C-Cl). |
| Bond Angles | The angles formed by three connected atoms. | Defines the local geometry around each atom. |
| Torsion Angles | The dihedral angles between four connected atoms. | Describes the conformation of the molecule, particularly the rotation around single bonds. |
Intermolecular Interactions and Supramolecular Assembly
The packing of molecules in a crystal is governed by a variety of intermolecular interactions, which collectively determine the supramolecular assembly. rsc.org In phenoxyacetic acid derivatives, hydrogen bonding is a dominant directional force that dictates the crystal packing.
In the crystal structure of (2-Methylphenoxy)acetic acid, dimeric hydrogen bonding is a prominent feature. researchgate.netresearchgate.net This involves the carboxylate groups of two centrosymmetrically related molecules, forming a characteristic R22(8) ring motif. This type of interaction is very common in carboxylic acids and is a major contributor to the stability of the crystal lattice.
| Interaction Type | Description | Role in Crystal Packing of Phenoxyacetic Acids |
| Hydrogen Bonding (O-H···O) | Strong, directional interaction between the carboxylic acid proton and a carbonyl oxygen of an adjacent molecule. | Typically leads to the formation of centrosymmetric dimers, a primary structural motif. |
| Hydrogen Bonding (C-H···O) | Weaker interaction between a carbon-bound hydrogen and an oxygen atom. | Contributes to the stabilization of the three-dimensional crystal lattice. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can influence the packing of the phenyl groups, though not explicitly reported as dominant in (2-Methylphenoxy)acetic acid. |
| Halogen Bonding | Noncovalent interaction involving a halogen atom as an electrophilic species. | Potentially significant in chloro-substituted derivatives like this compound. |
Applications in Advanced Chemical Synthesis
Role as a Versatile Synthetic Intermediate and Building Block
The utility of (2-Chloro-4-formylphenoxy)acetic acid in organic synthesis stems from the presence of multiple reactive functional groups within a single molecule. The aldehyde group (-CHO) and the carboxylic acid group (-COOH) can undergo selective reactions, positioning the compound as a versatile synthetic intermediate. metoree.com This dual functionality allows for stepwise or orthogonal chemical modifications, providing chemists with precise control over the construction of complex molecular frameworks.
The aldehyde is susceptible to condensation reactions, while the carboxylic acid can be converted into esters, amides, or acid chlorides. metoree.com For instance, similar formyl phenoxyacetic acids are readily used to synthesize azomethine derivatives through reactions with primary amines. nih.gov The phenoxyacetic acid moiety itself is a key structural feature in many commercially important compounds, including certain herbicides. metoree.com The strategic placement of the chloro, formyl, and carboxymethyl groups on the phenyl ring provides a pre-functionalized scaffold that can be elaborated upon in multi-step synthetic sequences.
| Functional Group | Type of Reaction | Potential Product Class |
|---|---|---|
| Aldehyde (-CHO) | Condensation, Reductive Amination, Wittig Reaction | Imines (Schiff Bases), Chalcones, Alkenes, Secondary Amines |
| Carboxylic Acid (-COOH) | Esterification, Amidation, Acid Chloride Formation | Esters, Amides, Acyl Halides |
| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted benzene (B151609) derivatives |
Synthesis of Complex Organic Architectures
The defined chemical reactivity of this compound makes it an ideal starting material for building intricate organic structures for various applications.
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule responsible for its biological activity. This compound serves as a precursor for such scaffolds. wikipedia.orgravimiamet.ee For example, research on related phenoxyacetic acid derivatives has shown their utility in synthesizing compounds with anti-mycobacterial properties. nih.gov In these syntheses, the formyl group is typically used to form chalcones, which are known bioactive scaffolds, through condensation reactions with ketones. nih.govmdpi.com These chalcone (B49325) intermediates can then be further reacted to create heterocyclic systems. nih.gov
Furthermore, analogous compounds like 2-(4-formyl-2-methoxyphenoxy)acetic acid are employed in the synthesis of polyfunctionalized 2-azetidinones, which are core structures in β-lactam antibiotics. researchgate.net This involves a cycloaddition reaction between an imine and a ketene (B1206846) generated in situ from the acetic acid moiety. researchgate.net The versatility of the this compound structure allows for the systematic modification and generation of compound libraries to explore structure-activity relationships. frontiersin.org
This compound is a valuable intermediate in the production of various specialty chemicals. The synthesis of phenoxy herbicides, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), involves the reaction of a substituted phenol (B47542) with chloroacetic acid. metoree.comgoogle.com this compound represents a more advanced intermediate where the phenoxyacetic acid backbone is already constructed and further functionalized. This pre-functionalization is advantageous for creating derivatives with specific properties. The aldehyde group can be transformed into other functional groups, leading to a diverse range of specialty chemicals for use in agrochemicals, dyes, and other industrial applications. metoree.com
Derivatization for Functional Material Development (e.g., Polymers, Ligands)
Derivatization is the process of chemically modifying a compound to produce a new substance with different properties. researchgate.net this compound is an excellent candidate for derivatization to create functional materials. The carboxylic acid and aldehyde functionalities provide handles for incorporating the molecule into larger systems like polymers or for creating ligands for metal coordination.
For instance, related phenoxyacetic acid derivatives have been used to create polymers. mdpi.com The carboxylic acid group can be converted into an ester with a polymerizable group (like a vinyl or acrylic moiety), or the entire molecule can be incorporated into a polyester (B1180765) chain through polycondensation reactions. mdpi.com A study on 2-(4-hydroxyphenoxy)acetic acid demonstrated its polymerization with formaldehyde (B43269) to create materials with applications in coatings and adhesives.
Additionally, the oxygen atoms of the carboxylate, ether, and formyl groups can act as coordination sites for metal ions. This makes derivatives of this compound potential polydentate ligands for creating metal-organic frameworks (MOFs) or catalytic complexes.
| Derivatization Target | Reactive Site Utilized | Resulting Functional Material | Potential Application |
|---|---|---|---|
| Monomer Synthesis | Carboxylic Acid or Aldehyde | Functional Polymers (e.g., Polyesters, Polyacetals) | Coatings, Adhesives, Thermoplastics |
| Ligand Synthesis | Carboxylate, Ether Oxygen, Formyl Oxygen | Metal Complexes, Metal-Organic Frameworks (MOFs) | Catalysis, Gas Storage, Separation |
Exploration in Applied Chemical Sciences Research
Medicinal Chemistry Research: Scaffold Applications
The (2-Chloro-4-formylphenoxy)acetic acid moiety is a versatile starting point for the development of novel therapeutic agents. The inherent reactivity of the formyl group allows for the synthesis of various derivatives, such as Schiff bases, hydrazones, and other heterocyclic systems, which are then evaluated for a range of pharmacological activities.
Derivatives of phenoxyacetic acid are recognized for their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins—key mediators of inflammation. mdpi.com Research has focused on designing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com
In one study, a series of hydrazone derivatives were synthesized starting from 2-(4-formylphenoxy)acetic acids. mdpi.com These compounds were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. Several derivatives demonstrated potent and selective inhibition of COX-2. For instance, compounds featuring a brominated phenoxy ring showed particularly high activity, with IC₅₀ values for COX-2 inhibition in the nanomolar range, comparable to the reference drug celecoxib. mdpi.com The anti-inflammatory effects of promising compounds were further confirmed in vivo using the carrageenan-induced paw edema model in rats, where they significantly reduced inflammation and levels of inflammatory mediators like TNF-α and PGE-2. mdpi.comepain.org
| Compound | Modification | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Celecoxib (Reference) | - | 0.05 | 298.6 | mdpi.com |
| Mefenamic Acid (Reference) | - | 1.98 | - | mdpi.com |
| Compound 5d | Hydrazone derivative with p-chlorophenyl | 0.07 | 122.5 | mdpi.com |
| Compound 5f | Hydrazone derivative with p-bromophenyl | 0.08 | 133.3 | mdpi.com |
| Compound 7b | Hydrazone derivative with 4-bromophenoxy ring | 0.06 | - | mdpi.com |
| Compound 10c | Hydrazone derivative with p-tolyl | 0.09 | - | mdpi.com |
The phenoxyacetic acid scaffold has been extensively utilized in the development of new antimicrobial agents. The aldehyde functional group of the parent compound is a key site for modification, often converted into an azomethine group (-CH=N-) through condensation with various aromatic amines to form Schiff bases.
Antibacterial and Antifungal Research: A study focused on the synthesis of azomethine (Schiff base) derivatives by reacting 2-formylphenoxyacetic acid with a range of aromatic amines. nih.gov The resulting compounds were screened for their antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Several of these derivatives exhibited significant antibacterial activity, with zones of inhibition comparable to the standard drug ciprofloxacin. nih.gov Specifically, derivatives incorporating moieties like 4-aminoacetanilide and 3-imidazol-1-ylpropan-1-amine showed promising results. nih.gov Similarly, other research has confirmed that Schiff bases derived from 2-formylphenoxy acetic acid are effective against S. aureus and E. coli. researchgate.net The broader class of phenolic acids and their derivatives have also been noted for their activity against various Candida species, indicating their potential as antifungal agents. nih.gov
Antimycobacterial Research: The phenoxyacetic acid framework has also been investigated for its potential against Mycobacterium tuberculosis. One review highlighted a pyrazole (B372694) derivative of methoxyphenoxy acetic acid that was highly active against the M. tuberculosis H37Rv strain, with a minimum inhibitory concentration (MIC) of 0.06 µg/ml. mdpi.com This underscores the potential of this chemical class in developing new antitubercular drugs. mdpi.com
| Derivative Type | Modification | Target Organism | Observed Activity | Reference |
|---|---|---|---|---|
| Azomethine (Schiff Base) | Condensation with 4-aminoacetanilide | S. aureus, E. coli | Good antibacterial activity, comparable to Ciprofloxacin | nih.gov |
| Azomethine (Schiff Base) | Condensation with 3-imidazol-1-ylpropan-1-amine | S. aureus, E. coli | Good antibacterial activity | nih.gov |
| Azomethine (Schiff Base) | Condensation with p-chloro aniline | S. aureus, E. coli | Good antibacterial activity, comparable to Ampicillin | researchgate.net |
| Pyrazoline | 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxyphenoxy)acetic acid | M. tuberculosis H37RV | MIC of 0.06 µg/ml | mdpi.com |
| Phenolic Acids | General derivatives (gallic, caffeic, etc.) | Candida species | Demonstrated antifungal activity | nih.gov |
The this compound scaffold is a building block for compounds investigated for their anticancer properties. Research has explored how modifications to this core structure influence cytotoxic activity against various cancer cell lines.
Derivatives such as phenoxy acetamides have shown notable activity. In one study, newly synthesized phenoxy acetamide (B32628) compounds were tested against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. One compound, in particular, exhibited a potent cytotoxic effect on the HepG2 cell line with an IC₅₀ value of 1.43 μM, which was significantly lower than that of the standard anticancer drug 5-Fluorouracil (5.32 μM). mdpi.com
Another area of research involves the synthesis of thiazolidinone derivatives. A series of compounds incorporating a 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid framework demonstrated moderate to strong antiproliferative activity against human leukemia cell lines. researchgate.net The study highlighted that the substitution pattern on the aryl ring plays a critical role in the compound's anticancer efficacy. researchgate.net Similarly, other research on 2-chloro- and 2,2-dichloroacetamides bearing thiazole (B1198619) scaffolds found that 2-chloroacetamides had significant cytotoxic effects against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov
| Derivative Class | Compound | Cancer Cell Line | Activity (IC₅₀ or logGI₅₀) | Reference |
|---|---|---|---|---|
| Phenoxy Acetamide | Compound I | HepG2 (Liver) | 1.43 µM | mdpi.com |
| Phenoxy Acetamide | Compound II | HepG2 (Liver) | 6.52 µM | mdpi.com |
| Thiazolidinone | Compound 5e | Leukemia | Potent anticancer activity | researchgate.net |
| Thiazolidinone | Compound 5f | Leukemia | Potent anticancer activity | researchgate.net |
| Imidazolidine | Compound Ic | Leukemia (HL-60(TB)) | -6.53 | mdpi.com |
| Imidazolidine | Compound Ic | Leukemia (MOLT-4) | -6.52 | mdpi.com |
The structural motif of phenoxyacetic acid is also present in compounds explored for analgesic (pain-relieving) properties. The mechanism of action for these compounds is often linked to their anti-inflammatory activity, particularly the inhibition of prostaglandin (B15479496) synthesis.
A study evaluating novel phenoxyacetic acid derivatives, synthesized from 2-(4-formylphenoxy)acetic acids, tested their analgesic efficacy using the hot plate latency test in an animal model. mdpi.com This test measures the response time to a heat stimulus, indicating central analgesic effects. Two compounds, designated 5f and 7b, demonstrated significant analgesic activity. Their effect was time-dependent, with a rapid onset and a peak effect observed at 120 minutes after administration. mdpi.com For instance, at the 30-minute mark, compound 5f increased the pain latency period by 39.43%, and compound 7b by 37.67%. mdpi.com
Another research effort synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and evaluated their pharmacological activities. nih.gov Among the synthesized compounds, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was identified as exhibiting analgesic, as well as anti-inflammatory and anticancer, activities. nih.govnih.gov This highlights the multifunctional potential of this class of compounds.
| Compound | Increase in Latency Period at 30 min (%) | Increase in Latency Period at 120 min (%) | Reference |
|---|---|---|---|
| Compound 5f | 39.43 | 49.50 | mdpi.com |
| Compound 7b | 37.67 | 44.90 | mdpi.com |
| Mefenamic Acid (Reference) | - | - | mdpi.com |
| Celecoxib (Reference) | - | 46.70 | mdpi.com |
Biotechnology and Bioactive Compound Development (based on similar compounds)
This compound belongs to the broader class of phenoxyacetic acids, a group of synthetic compounds that have garnered significant interest in biotechnology and the development of bioactive compounds, primarily for agricultural applications. Research into structurally similar compounds, such as various chlorophenoxyacetic acids, has revealed their potent bioactivity, often mimicking natural plant hormones. These compounds are recognized as synthetic auxins, a class of plant growth regulators that can influence a wide range of physiological processes in plants. plantgrowthhormones.commdpi.com
The exploration of these molecules in biotechnology focuses on their ability to modulate plant growth, development, and defense mechanisms. By substituting different functional groups on the phenoxyacetic acid backbone, scientists can fine-tune the biological activity, leading to the development of compounds with specific applications, from enhancing crop yields to protecting plants from pests.
Detailed Research Findings on Structurally Similar Compounds
Research into analogues of this compound provides a clear picture of their potential in bioactive compound development. Notably, 4-chlorophenoxyacetic acid (4-CPA) and its sodium salt (4-CPANa) have been subjects of extensive study.
Plant Growth Regulation:
4-CPA has demonstrated significant capabilities as a plant growth regulator. Its physiological action is similar to that of endogenous auxins, allowing it to stimulate cell division and tissue differentiation. plantgrowthhormones.com This property is harnessed in agriculture to:
Stimulate Ovary Enlargement and Induce Parthenocarpy: It can trigger fruit development without fertilization, leading to the formation of seedless fruits. plantgrowthhormones.com
Promote Fruit Set and Enlargement: It helps in increasing the number of fruits that develop and their ultimate size. plantgrowthhormones.com
Accelerate Maturity and Improve Quality: By promoting fruit development, it can lead to earlier harvests and improved crop quality. plantgrowthhormones.com
These effects have been observed in a variety of crops, including tomato, eggplant, pepper, and grape. plantgrowthhormones.com A study on mulberry (Morus alba L.) seedlings showed that exogenous spraying with 4-chlorophenoxyacetic acid sodium salt (4-CPANa) promoted plant growth. nih.gov
Induction of Plant Defense Mechanisms:
Beyond growth regulation, certain phenoxyacetic acid derivatives can enhance a plant's natural defenses against herbivores. A study on rice (Oryza sativa) demonstrated that the exogenous application of 4-CPA could induce chemical defenses against the white-backed planthopper (Sogatella furcifera). nih.gov The research found that:
4-CPA was quickly absorbed by the plant's roots and metabolized into 4-chlorophenol (B41353) (4-CP). nih.gov
The treatment modulated the activity of peroxidase (POD), an enzyme involved in plant defense responses. nih.gov
It directly induced the deposition of lignin-like polymers, which are thought to act as a physical barrier, preventing the insect's stylet from reaching the nutrient-rich phloem. nih.gov
This demonstrates the potential for developing bioactive compounds that act as chemical elicitors, triggering a plant's innate immune system to combat pests, offering an alternative to traditional pesticides. nih.gov
Biosynthesis of Secondary Metabolites:
Research has also explored the impact of these compounds on the biosynthesis of valuable secondary metabolites in plants. In the study on mulberry leaves, treatment with 4-CPANa not only promoted growth but also significantly influenced the flavonoid biosynthetic pathway. nih.gov Flavonoids are a class of compounds known for their antioxidant properties and various health benefits. nih.gov The study revealed that 4-CPANa treatment led to the accumulation of important secondary metabolites, including rutin, chlorogenic acid, isoquercitrin, and astragalin. nih.gov This highlights a biotechnological application where synthetic auxins can be used to enhance the nutritional or medicinal value of crops.
The tables below summarize the observed effects of compounds structurally similar to this compound in various biotechnological applications.
Table 1: Effects of 4-Chlorophenoxyacetic acid (4-CPA) as a Plant Growth Regulator
| Crop | Observed Effect | Reference |
|---|---|---|
| Tomato | Prevention of falling flowers and fruit, promotion of fruit set | plantgrowthhormones.com |
| Eggplant | Increased yield and income | plantgrowthhormones.com |
| Pepper | Increased yield and income | plantgrowthhormones.com |
| Grape | Promotion of fruit development | plantgrowthhormones.com |
| Citrus | Prevention of falling flowers and fruit | plantgrowthhormones.com |
| Golden Silk Jujube | Increased fruit setting rate by 25%-70% | plantgrowthhormones.com |
This table is interactive. You can sort and filter the data.
Table 2: Impact of 4-CPA Treatment on Rice Defense Against White-Backed Planthopper
| Parameter | Finding | Implication | Reference |
|---|---|---|---|
| Compound Uptake | 4-CPA is rapidly taken up by roots. | Efficient delivery of the bioactive compound. | nih.gov |
| Metabolism | Degraded to 4-chlorophenol (4-CP). | The metabolite may also play a role in the defense response. | nih.gov |
| Enzyme Activity | Modulates peroxidase (POD) activity. | Activation of enzymatic defense pathways. | nih.gov |
| Physical Defense | Induces deposition of lignin-like polymers. | Creates a physical barrier against insect feeding. | nih.gov |
This table is interactive. You can sort and filter the data.
Table 3: Effect of 4-CPANa on Secondary Metabolite Accumulation in Mulberry Leaves
| Metabolite | Change upon Treatment | Class of Compound | Reference |
|---|---|---|---|
| Rutin | Accumulation increased | Flavonoid | nih.gov |
| Chlorogenic acid | Accumulation increased | Phenolic Acid | nih.gov |
| Isoquercitrin | Accumulation increased | Flavonoid | nih.gov |
| Astragalin | Accumulation increased | Flavonoid | nih.gov |
This table is interactive. You can sort and filter the data.
These findings underscore the significant potential within the phenoxyacetic acid class for developing novel bioactive compounds. The ability to manipulate plant growth, enhance defense mechanisms, and increase the production of valuable metabolites opens up numerous avenues for research and application in agricultural biotechnology. Further investigation into the specific bioactivities of this compound is warranted based on the promising results from its structural analogues.
Current Research Trends and Future Perspectives
Emerging Synthetic Methodologies for Related Formylphenoxyacetic Acids
The traditional synthesis of formylphenoxyacetic acids typically involves the Williamson ether synthesis, where a substituted salicylaldehyde (B1680747) is alkylated with chloroacetic acid in an alkaline medium, followed by acidification. mdpi.comorgsyn.org Another common method is the treatment of hydroxybenzaldehydes with ethyl bromoacetate (B1195939) followed by hydrolysis to yield the desired acid. mdpi.com While effective, these methods often require lengthy reaction times and reflux conditions. tandfonline.com
Emerging methodologies are focused on improving efficiency and sustainability. One significant advancement is the use of photochemical transformations. For instance, research on 2-(2-formylphenyloxy)acetic acid and its esters has shown they can undergo photocyclization, presenting a novel route to different heterocyclic structures.
Continuous flow chemistry represents another frontier, offering improved safety, scalability, and reaction control. polimi.it This technology enables reactions in a continuous stream rather than a batch, which can be particularly advantageous for managing reaction intermediates and improving yield. rsc.org While specific applications to (2-Chloro-4-formylphenoxy)acetic acid are still developing, the successful application of flow chemistry to synthesize other complex organic scaffolds and acetic acid derivatives highlights its potential in this area. polimi.itrsc.orgmdpi.com These modern techniques promise to streamline the production of formylphenoxyacetic acids, making them more accessible for further research and application.
Computational Approaches in Structure-Activity Relationship Elucidation
Computational chemistry has become an indispensable tool for rational drug design, enabling the prediction of biological activity and the elucidation of structure-activity relationships (SAR) before undertaking complex synthesis. researchgate.net For phenoxyacetic acid derivatives, two primary computational approaches are prominent: Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. nih.govnih.gov
QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This allows researchers to predict the activity of new, unsynthesized molecules. acquirepublications.org For phenoxyacetic acid congeners, QSAR studies have been used to model properties that influence their biological efficacy, such as predicting potential side effects or herbicidal activity based on molecular descriptors. mdpi.com
Molecular docking simulates the interaction between a ligand (the phenoxyacetic acid derivative) and a biological target, such as a protein or enzyme. researchgate.netnih.gov This technique provides insights into the binding mode and affinity, helping to explain why certain structural features lead to higher potency. scienceopen.commdpi.com For example, docking studies have been crucial in the development of phenoxyacetic acid derivatives as selective COX-2 inhibitors and have helped to visualize interactions with key amino acid residues in the enzyme's active site. nih.govrsc.org
The following table summarizes the application of these computational tools in the study of phenoxyacetic acid derivatives.
| Computational Technique | Application in Phenoxyacetic Acid Research | Key Insights Gained |
| QSAR (Quantitative Structure-Activity Relationship) | Predicting the biological activity (e.g., herbicidal, pharmacological) of new derivatives based on their physicochemical properties. mdpi.com | Identification of key molecular descriptors that correlate with higher or lower biological activity, guiding the design of more potent compounds. nih.gov |
| Molecular Docking | Simulating the binding of derivatives to target proteins (e.g., COX-2, FFA1, DNA) to predict binding affinity and orientation. nih.govscienceopen.comnih.gov | Understanding the specific interactions (hydrogen bonds, hydrophobic interactions) that govern binding, providing a rationale for observed activity and suggesting modifications for improved affinity. rsc.org |
| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-protein complex over time in a simulated physiological environment. acquirepublications.org | Confirmation of the stability of binding modes predicted by docking and observation of conformational changes in the protein or ligand upon binding. |
Design and Synthesis of Novel Derivatives with Enhanced Bioactivity Profiles
This compound serves as a versatile scaffold for the synthesis of novel derivatives with a wide range of biological activities. jetir.org The presence of the aldehyde and carboxylic acid functional groups allows for straightforward chemical modifications to explore new pharmacological potential. jetir.orgnih.gov
One major area of research is in anti-inflammatory agents. Building upon the phenoxyacetic acid core, researchers have synthesized a series of hydrazone derivatives that show potent and selective inhibition of the COX-2 enzyme, a key target in inflammation. mdpi.com These compounds demonstrated significant anti-inflammatory effects in vivo without the gastric side effects commonly associated with non-selective NSAIDs. mdpi.com
The scaffold has also been utilized to develop new antimicrobial agents. Schiff bases derived from 2-formylphenoxy acetic acid have been synthesized and screened for antibacterial activity against pathogens like E. coli and S. aureus. jetir.org Furthermore, other phenoxyacetic acid analogs have shown promising activity against Mycobacterium tuberculosis. nih.gov
Other targeted bioactivities include:
Antidiabetic Agents: Novel phenoxyacetic acid derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. nih.gov
Anticancer Agents: Phenoxy thiazole (B1198619) derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov
The table below details some of the novel derivatives and their observed biological activities.
| Parent Scaffold | Derivative Class | Structural Modification | Target Bioactivity |
| 2-(Formylphenoxy)acetic acid | Hydrazones | Reaction of the formyl group with various benzohydrazides. mdpi.com | Selective COX-2 Inhibition (Anti-inflammatory) mdpi.com |
| 2-Formylphenoxy acetic acid | Schiff Bases | Condensation of the formyl group with various amines. jetir.org | Antibacterial jetir.org |
| Phenoxyacetic acid | Thiazoles | Incorporation of a thiazole ring into the molecular structure. nih.gov | Anticancer nih.gov |
| Phenoxyacetic acid | Hydrazides | Modification of the carboxylic acid group into a hydrazide moiety. nih.gov | Anti-nociceptive (Pain relief) nih.gov |
| Phenoxyacetic acid | General Derivatives | Various substitutions on the phenyl ring. nih.gov | FFA1 Agonism (Antidiabetic) nih.gov |
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all components, are highly valued for their efficiency and atom economy. slideshare.netresearchgate.neteurekaselect.com The bifunctional nature of this compound, containing both a carbonyl (aldehyde) group and a carboxylic acid, makes it an ideal candidate for integration into well-known MCRs such as the Passerini and Ugi reactions. nih.govnih.gov
The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to directly form α-acyloxy carboxamides. baranlab.orgorganic-chemistry.org this compound could theoretically act as both the carboxylic acid and the carbonyl component in an intramolecular or as one of the key components in an intermolecular reaction.
The Ugi four-component reaction (U-4CR) is even more powerful, combining a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to produce α-acylamino amides. slideshare.netnih.gov The aldehyde and carboxylic acid moieties of this compound could serve as two of the four required components, streamlining the synthesis of highly complex and diverse molecular libraries.
While specific published examples of this compound in these MCRs are not yet widespread, its structure is perfectly primed for such applications. This presents a significant future perspective for rapidly generating libraries of novel, complex derivatives for biological screening, leveraging the principles of one-pot synthesis to enhance discovery pipelines. researchgate.netsemanticscholar.org
Sustainable and Green Chemistry Approaches in Synthesis
In line with the global push for environmental sustainability, green chemistry principles are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals. researchgate.net For phenoxyacetic acids, a key development has been the use of microwave-assisted organic synthesis (MAOS). rasayanjournal.co.in
Conventional synthesis often requires several hours of refluxing in a solvent. tandfonline.com In contrast, microwave-assisted synthesis can dramatically reduce reaction times to mere minutes and can often be performed under solvent-free conditions. tandfonline.comtandfonline.com This not only saves energy and time but also reduces the use and disposal of hazardous organic solvents. ajrconline.org Several studies have successfully demonstrated the solvent-free microwave irradiation method for synthesizing various phenoxyacetic acid derivatives, achieving high yields in a fraction of the time compared to classical heating. tandfonline.comfarmaciajournal.com
The table below contrasts the conventional and microwave-assisted approaches for the synthesis of substituted phenoxyacetic acids.
| Synthesis Parameter | Conventional Method | Microwave-Assisted (Solvent-Free) Method |
| Reaction Time | Several hours (e.g., 2-4 hours) tandfonline.com | A few minutes (e.g., 3-10 minutes) tandfonline.com |
| Energy Source | Conventional heating (reflux) tandfonline.com | Microwave irradiation tandfonline.com |
| Solvent Use | Typically requires a solvent (e.g., aqueous alkaline media) tandfonline.com | Often performed solvent-free ("dry media") tandfonline.comfarmaciajournal.com |
| Yield | Good (45-70%) tandfonline.com | Very good to excellent tandfonline.com |
| Environmental Impact | Higher energy consumption; solvent waste generated. | Lower energy consumption; minimal to no solvent waste. rasayanjournal.co.in |
Future research in this area will likely focus on integrating other green technologies, such as the use of biocatalysts, greener solvents like water or ionic liquids, and the implementation of continuous-flow processes to create a fully sustainable life cycle for this important class of chemical compounds. rsc.orgresearchgate.net
Conclusion
Summary of Research Significance
(2-Chloro-4-formylphenoxy)acetic acid has established its significance primarily as a versatile intermediate in the synthesis of a variety of heterocyclic compounds and derivatives with considerable biological importance. Research has demonstrated its role as a key building block for novel phenoxyacetic acid derivatives. These derivatives have been investigated for a range of pharmacological activities. For instance, it is a precursor for compounds designed as selective COX-2 inhibitors, which are significant in the development of new anti-inflammatory agents. mdpi.com The core structure of this compound is also utilized in creating compounds with potential anti-mycobacterial properties. nih.gov Its aldehyde and carboxylic acid functionalities allow for straightforward chemical modifications, making it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. mdpi.comnih.gov The synthesis of various hydrazone derivatives from this compound further underscores its importance, as these derivatives have shown notable biological activities, including significant anti-inflammatory effects and the ability to lower levels of inflammatory markers like TNF-α and PGE-2. mdpi.com
Outlook on Unexplored Research Avenues
While the existing research has laid a foundation for the utility of this compound, several avenues remain unexplored. Future research could focus on the synthesis of a broader library of derivatives by targeting the aldehyde and carboxylic acid groups with a wider range of reagents to explore new chemical spaces. The biological evaluation of these new derivatives could extend beyond anti-inflammatory and anti-mycobacterial activities to include screening for anticancer, antiviral, and antifungal properties, given the broad bioactivity often associated with phenoxyacetic acid scaffolds. mdpi.com Mechanistic studies on the active compounds derived from this molecule are also warranted to understand their mode of action at a molecular level. Furthermore, the development of more efficient, scalable, and environmentally friendly synthesis methods for this compound itself could enhance its accessibility for broader research and industrial applications. wipo.int There is also potential in exploring its use in materials science, for example, in the synthesis of novel polymers or coordination compounds.
Contribution to Chemical Synthesis and Applied Sciences
The primary contribution of this compound to chemical synthesis lies in its utility as a bifunctional building block. The presence of the reactive aldehyde and the carboxylic acid moiety within the same molecule allows for sequential and selective chemical transformations, providing a straightforward route to complex molecular architectures. mdpi.com It serves as a key starting material in multi-step syntheses, enabling the construction of various heterocyclic systems and substituted aromatic compounds. nih.gov In the realm of applied sciences, its contribution is most prominent in pharmaceutical and medicinal chemistry. By providing a reliable scaffold for the synthesis of biologically active molecules, it aids in the discovery and development of potential new drugs. mdpi.comnih.gov The derivatives synthesized from this compound have shown promise as selective enzyme inhibitors and receptor antagonists, highlighting its role in creating targeted therapeutic agents. mdpi.comjst.go.jp Its application as an intermediate demonstrates the importance of fundamental organic synthesis in advancing applied fields focused on human health.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-chloro-4-formylphenoxy)acetic acid, and how can reaction conditions be optimized?
- Methodology :
- Esterification/Coupling : Start with 2-chloro-4-formylphenol and chloroacetic acid derivatives. React under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., KCO) to facilitate nucleophilic substitution. Monitor reaction progress via TLC or HPLC .
- Optimization : Use Design of Experiments (DOE) to vary temperature (80–120°C), solvent polarity, and catalyst loading. Characterize intermediates (e.g., methyl esters) via H NMR (δ 8.1–8.3 ppm for formyl protons) .
Q. How can the purity of this compound be assessed, and what analytical techniques are critical?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min, UV detection at 254 nm. Compare retention times to standards .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 228.58 (calculated for CHClO) with ESI-MS .
- Elemental Analysis : Validate %C, %H, and %Cl against theoretical values (e.g., C: 47.29%, H: 3.08%, Cl: 15.52%) .
Q. What safety protocols are essential when handling chlorinated phenoxyacetic acids?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps .
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers for incineration .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How does the electron-withdrawing formyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the phenoxy ring. The formyl group at position 4 increases electrophilicity at position 2, enhancing susceptibility to nucleophilic attack .
- Kinetic Studies : Compare reaction rates with analogs (e.g., 4-chlorophenoxyacetic acid) under identical conditions. Use F NMR (if fluorinated analogs are synthesized) to track substituent effects .
Q. What strategies resolve contradictory data in solubility measurements for chlorinated phenoxyacetic acids?
- Methodology :
- Standardization : Use NIST-recommended solvents (e.g., water, ethanol) and control temperature (±0.1°C) via jacketed cells. Validate with UV-Vis spectroscopy at λ~270 nm .
- Error Analysis : Compare results across multiple labs using Bland-Altman plots. For example, solubility in DMSO may vary due to hygroscopicity; pre-dry solvents over molecular sieves .
Q. How can the stability of this compound under varying pH and temperature be systematically evaluated?
- Methodology :
- Accelerated Stability Testing : Incubate samples at pH 2–12 (buffered solutions) and 40–60°C. Monitor degradation via HPLC every 24 hours. Identify major degradation products (e.g., hydrolysis to 2-chloro-4-formylphenol) .
- Arrhenius Modeling : Calculate activation energy () for decomposition. A higher (>50 kJ/mol) suggests thermal instability, requiring storage at ≤4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
